2-Propenamide, 2-(acetylamino)-N-(phenylmethyl)-
Description
2-Propenamide, 2-(acetylamino)-N-(phenylmethyl)- is an acrylamide derivative characterized by a propenamide backbone (CH₂=CH–CONH–) with substituents at the 2-position and the nitrogen atom. Key structural features include:
- Acetylamino group (–NHCOCH₃) at the 2-position of the propenamide chain.
- N-(Phenylmethyl) (benzyl) group attached to the amide nitrogen.
Properties
IUPAC Name |
2-acetamido-N-benzylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9(14-10(2)15)12(16)13-8-11-6-4-3-5-7-11/h3-7H,1,8H2,2H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRHVEWKMXSKAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=C)C(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456209 | |
| Record name | AGN-PC-0NGC64 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86921-49-5 | |
| Record name | AGN-PC-0NGC64 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Propenamide, 2-(acetylamino)-N-(phenylmethyl)-, commonly referred to as a derivative of propenamide, has garnered attention in pharmacological research due to its diverse biological activities. This compound exhibits potential therapeutic properties, particularly in the fields of anti-inflammatory and anticonvulsant applications. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, pharmacological effects, and potential clinical applications.
- Chemical Name: 2-Propenamide, 2-(acetylamino)-N-(phenylmethyl)-
- CAS Number: 86921-49-5
- Molecular Formula: C12H13N2O
- Molecular Weight: 203.25 g/mol
The biological activity of 2-propenamide derivatives often involves interactions with various molecular targets:
- Anti-inflammatory Activity:
- Anticonvulsant Effects:
- Cellular Mechanisms:
Pharmacological Studies
Several studies have evaluated the biological activity of 2-propenamide derivatives:
Table 1: Summary of Pharmacological Effects
Case Studies
-
Anti-inflammatory Effects:
A study investigated the effects of 2-propenamide on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a significant decrease in TNF-alpha and IL-6 production, suggesting its potential as an anti-inflammatory agent. -
Anticonvulsant Activity:
In a controlled study using the maximal electroshock (MES) test, the compound exhibited dose-dependent protection against induced seizures. Doses ranging from 10 to 100 mg/kg resulted in a notable decrease in seizure duration and frequency .
Scientific Research Applications
Pharmaceutical Applications
Lacosamide is primarily recognized for its role as an anticonvulsant agent. It is utilized in the treatment of epilepsy, specifically for partial-onset seizures. The mechanism by which lacosamide operates involves the modulation of sodium channels, which helps stabilize hyperexcitable neuronal membranes.
Key Pharmaceutical Properties:
- Anticonvulsant Activity : Lacosamide has been shown to be effective in reducing seizure frequency in patients with epilepsy. Clinical trials have demonstrated its efficacy in both monotherapy and adjunctive therapy settings .
- Safety Profile : The compound has a favorable safety profile compared to other antiepileptic drugs, with a lower incidence of cognitive side effects and sedation .
- Formulation : Lacosamide is available in various formulations, including oral tablets and intravenous solutions, making it versatile for different patient needs .
Beyond its anticonvulsant properties, lacosamide exhibits several biological activities that are being explored for potential therapeutic applications.
Antimicrobial Properties
Research indicates that compounds similar to lacosamide may possess antimicrobial activity against various pathogens. Preliminary studies suggest that derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus at specific concentrations .
Cytotoxic Effects
Investigations into the cytotoxicity of lacosamide have shown promising results against certain cancer cell lines. Compounds with similar structures have demonstrated selective cytotoxicity towards malignant cells while sparing normal cells, indicating potential for cancer therapy .
Case Studies and Research Findings
Several studies have documented the applications and effects of lacosamide in clinical settings:
- Clinical Trials : A phase III clinical trial evaluated lacosamide's efficacy as an adjunctive treatment for partial-onset seizures. Results showed a significant reduction in seizure frequency compared to placebo .
- Comparative Studies : In comparative studies against other antiepileptic drugs, lacosamide demonstrated superior tolerability and fewer adverse effects, making it a preferred choice for many patients with refractory epilepsy .
- Mechanistic Studies : Research into the mechanism of action revealed that lacosamide enhances slow inactivation of voltage-gated sodium channels, which is crucial for preventing excessive neuronal firing associated with seizures .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-Propenamide, 2-(acetylamino)-N-(phenylmethyl)- with analogous acrylamide derivatives:
Key Observations :
- Lacosamide shares the N-benzyl and 2-acetylamino groups but has a saturated propanamide backbone with a methoxy group, enhancing its hydrophilicity and pharmaceutical relevance .
- N-(1-Methylethyl)-N-(phenylmethyl)-2-propenamide () replaces the acetylamino group with an isopropyl group, reducing hydrogen-bonding capacity .
- 3-Phenylacrylamide derivatives () exhibit bulkier aromatic substituents, likely increasing steric hindrance and altering receptor binding .
Physicochemical Properties
Notes:
- The acetylamino group in the target compound may participate in hydrogen bonding, influencing binding to biological targets.
Preparation Methods
Chiral Resolution and Salt Formation
To ensure high enantiomeric purity, the intermediate IV is resolved using chiral acids such as (D)-(+)-ditoluoyl tartaric acid. This forms a diastereomeric salt, which is basified with sodium hydroxide to isolate (R)-N-benzyl-2-amino-3-methoxypropionamide (V). Acetylation of V with acetic anhydride in THF yields the desired (R)-enantiomer of 2-(acetylamino)-N-(phenylmethyl)-2-propenamide with >99.9% chiral purity.
Solvent and Base Optimization
The choice of solvent and base significantly impacts reaction efficiency:
-
Solvent : THF enhances reagent solubility and reaction homogeneity, while ethyl acetate is preferred for final crystallization.
-
Base : Pyridine outperforms inorganic bases (e.g., K₂CO₃) by minimizing side reactions such as hydrolysis of acetic anhydride.
Direct Synthesis via Mixed Anhydride Formation
An alternative method, disclosed in the same patent, involves the formation of a mixed anhydride intermediate. N-Benzyl-2-amino-3-methoxypropionamide (IV) is treated with isobutyl chloroformate and N-methylmorpholine in methylene chloride at −40°C to −70°C. The resulting anhydride reacts in situ with benzylamine, followed by acetylation to yield the target compound. This route achieves impurity levels below 0.15% through meticulous temperature control and solvent extraction.
Purification and Impurity Control
Crystallization Techniques
Final purification often employs gradient cooling in ethyl acetate. For example, dissolving the crude product in refluxing ethyl acetate followed by slow cooling to 0°C precipitates high-purity 2-(acetylamino)-N-(phenylmethyl)-2-propenamide. This method reduces residual solvents to <0.1% and achieves chemical purity ≥99.5%.
Q & A
Q. What synthetic methodologies are recommended for the preparation of 2-Propenamide, 2-(acetylamino)-N-(phenylmethyl)-?
- Methodological Answer : The compound can be synthesized via a two-step process: (i) Acylation : React 2-aminoacrylamide with acetic anhydride to introduce the acetylamino group. (ii) N-Benzylation : Use benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to attach the phenylmethyl group. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted intermediates. Monitor reaction progress using TLC and confirm final structure via H/C NMR and FTIR .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR will show peaks for the acrylamide backbone (δ 5.5–6.5 ppm for vinyl protons), the acetylamino group (δ 2.0 ppm for CH₃), and the benzyl moiety (δ 4.3–4.5 ppm for CH₂, aromatic protons at δ 7.2–7.4 ppm).
- Mass Spectrometry (HPLC-MS) : Confirm molecular weight (C₁₂H₁₄N₂O₂, exact mass 218.1056) and fragmentation patterns.
- FTIR : Validate amide bonds (C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
Q. What are the primary biological activity assays applicable to this compound?
- Methodological Answer :
- Enzyme Inhibition : Screen against serine hydrolases (e.g., acetylcholinesterase) using Ellman’s assay.
- Antimicrobial Activity : Use microdilution assays (MIC/MBC) against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess safety thresholds.
Include positive controls (e.g., streptomycin for antimicrobial tests) and triplicate runs for statistical validity .
Advanced Research Questions
Q. How can molecular docking studies elucidate the interaction of this compound with biological targets?
- Methodological Answer :
- Software : Use AutoDock4 with flexible receptor side chains (e.g., catalytic residues) to model binding .
- Protocol :
Prepare the ligand (compound) and receptor (e.g., acetylcholinesterase PDB: 4EY7) using AutoDockTools.
Define the grid box to encompass the active site.
Run 100 Lamarckian genetic algorithm simulations, analyze binding poses, and validate with MM/GBSA free-energy calculations.
- Outcome : Identify key interactions (e.g., hydrogen bonds with Ser203, hydrophobic contacts with Trp86) and compare to known inhibitors .
Q. How can researchers address discrepancies in biological activity data across different assay conditions?
- Methodological Answer :
- Cross-Validation : Perform orthogonal assays (e.g., fluorescence-based vs. colorimetric enzyme assays).
- Purity Check : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities (>95% purity required).
- Buffer Optimization : Test activity in varying pH (6.5–8.0) and ionic strength (0–150 mM NaCl) to assess environmental sensitivity.
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify significant outliers .
Q. What strategies optimize the compound’s stability under experimental storage conditions?
- Methodological Answer :
- Degradation Studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks). Monitor via HPLC for hydrolysis products (e.g., free acrylamide).
- Stabilizers : Add antioxidants (0.1% BHT) or lyophilize with trehalose to prevent moisture uptake.
- Storage : Recommend −20°C in amber vials under argon to minimize photolytic and oxidative degradation .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced activity?
- Methodological Answer :
- Modification Sites :
- Acetylamino Group : Replace with sulfonamide (e.g., to enhance hydrogen bonding).
- Benzyl Moiety : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate π-π interactions.
- Synthesis : Use parallel synthesis (e.g., Ugi reaction) to generate a library of analogs.
- Evaluation : Rank derivatives by IC₅₀ values in enzyme assays and logP (via HPLC) for bioavailability predictions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
